2,3-Dimethoxyphenylboronic acid
Overview
Description
2,3-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
2,3-Dimethoxyphenylboronic acid is primarily used in organic synthesis reactions . It is often utilized in the Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are the organic groups involved in these reactions.
Mode of Action
The mode of action of this compound involves its interaction with these organic groups in the Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction pathway. This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions. This leads to the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters . These molecules can then be used in further reactions to synthesize a wide range of organic compounds.
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds. Additionally, this compound can interact with enzymes such as proteases and kinases, potentially inhibiting their activity through the formation of covalent bonds with active site residues .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This compound can also impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenol and boric acid derivatives. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the bioavailability and activity of this compound, as well as its potential interactions with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. Another method includes the direct borylation of 2,3-dimethoxyphenyl halides using a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds.
Oxidation: The compound can be oxidized to form phenolic derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions, including halogens and nitro groups.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenolic Derivatives: From oxidation reactions.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
2,3-Dimethoxyphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
3,5-Dimethoxyphenylboronic Acid: Similar in structure but with methoxy groups at different positions, affecting its reactivity and applications.
2,6-Dimethoxyphenylboronic Acid: Another isomer with distinct properties and uses.
Uniqueness: 2,3-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity in cross-coupling reactions and its ability to form stable complexes with various substrates. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWSCMOGIXMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408983 | |
Record name | 2,3-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40972-86-9 | |
Record name | 2,3-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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